2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H12BrNO3S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
InChI Key |
DEDUOTKDHQIEMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Sulfonamide Formation
Reaction of 2-Bromobenzenesulfonyl Chloride with 4-Methoxybenzylamine
The most widely documented method involves the condensation of 2-bromobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base.
Procedure:
- Reagent Combination :
- Reaction Conditions :
- Stirred at room temperature for 12–24 hours.
- Monitored via thin-layer chromatography (TLC) for completion.
- Workup :
Yield and Characterization:
Alternative Method Using Pyridine as Solvent
A modified approach replaces DCM with pyridine to enhance reaction efficiency:
- Reagent Mixing :
- 2-Bromobenzenesulfonyl chloride and 4-methoxybenzylamine are combined in pyridine (2 mL/mmol).
- Reaction Duration :
- Purification :
Yield and Challenges:
Bromination of Precursors Followed by Sulfonamide Coupling
Bromination of N-(4-Methoxyphenyl)benzenesulfonamide
Bromination at the ortho position of the benzene ring is critical.
Procedure:
- Bromination Reaction :
- Reaction Monitoring :
- Progress tracked via gas chromatography (GC) until substrate consumption.
- Isolation :
Yield and Selectivity:
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial methods prioritize scalability and cost-effectiveness:
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Advantages | Limitations |
|---|---|---|
| Two-Step (DCM) | High purity, simple setup | Requires column chromatography |
| Pyridine-Based | Avoids HCl gas emission | Low yield, long reaction time |
| Industrial Flow | Scalable, high throughput | High initial equipment cost |
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Two-Step (DCM) | 65–75 | 98 |
| Bromination Route | 70–80 | 95 |
| Industrial Flow | 80–85 | 99 |
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides exhibit cytotoxicity against various human tumor cell lines. For instance, compounds similar to this compound have shown sub-micromolar cytotoxicity against HeLa and HT-29 cells, with significant effects on microtubule dynamics, indicating a mechanism involving tubulin targeting .
| Compound | Cell Line | Cytotoxicity |
|---|---|---|
| This compound | HeLa | Sub-micromolar |
| Derivative A | MCF7 | Nanomolar potency |
Enzyme Inhibition Studies
The compound has been identified as a potential inhibitor of lipoxygenases, particularly platelet-type 12-(S)-lipoxygenase (12-LOX). This enzyme is implicated in inflammatory processes and diseases such as cancer and diabetes. Studies have demonstrated that similar compounds exhibit nanomolar potency against 12-LOX, suggesting that this compound could be developed into an anti-inflammatory therapeutic agent .
Case Study 1: Inhibition of Platelet Aggregation
A study focused on the effects of benzenesulfonamide derivatives on platelet aggregation revealed that certain compounds could significantly inhibit PAR-4 induced aggregation in human platelets. This finding suggests potential therapeutic applications in thrombotic disorders, where controlling platelet aggregation is crucial.
Case Study 2: Selectivity Over Related Enzymes
Research has shown that this compound exhibits excellent selectivity over related lipoxygenases and cyclooxygenases. This selectivity is vital for developing targeted therapies that minimize side effects associated with non-selective inhibitors.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly alter physicochemical properties:
- Bromine Position: The 2-bromo isomer (target compound) exhibits distinct steric and electronic effects compared to 4-bromo-N-(4-nitrophenyl)benzenesulfonamide ().
- Aryl Substituents: Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂ in 4-bromo-N-(4-nitrophenyl)benzenesulfonamide) decreases basicity and alters dipole moments, affecting crystallinity and melting points .
Data Tables
Table 1: Structural and Physical Properties of Selected Sulfonamides
Biological Activity
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer treatment. This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The sulfonamide moiety is known for its pharmacological significance, often enhancing the compound's ability to interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect various biochemical pathways.
- Antitumor Activity : It has shown promise in inhibiting cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent.
The primary mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures effectively interfere with microtubule dynamics, indicating a shared mechanism among benzenesulfonamides.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Activity : A study focusing on N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide derivatives found that compounds with bromine substitutions showed enhanced cytotoxicity against various human tumor cell lines, including MCF7 and HT-29. The most potent compounds inhibited microtubule polymerization effectively, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Enzyme Inhibition : Research on related benzenesulfonamides revealed their potential as inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. The selectivity for CA IX over CA II suggests potential therapeutic applications in targeting tumor environments while minimizing effects on normal tissues .
- Mechanistic Studies : Investigations into the binding modes of these compounds have shown that they interact with the colchicine site on tubulin, disrupting microtubule dynamics crucial for mitosis. This interaction leads to significant alterations in cellular morphology and function, confirming their role as antitumor agents .
Q & A
Q. How are spectroscopic contradictions resolved when characterizing this compound?
- Methodology : Spectral discrepancies (e.g., unexpected H NMR splitting patterns) are addressed by: (i) Cross-validating with 2D NMR techniques (COSY, HSQC) to assign proton-proton and carbon-proton correlations. (ii) Comparing experimental IR/Raman spectra with computational (DFT) predictions for vibrational modes. (iii) Using single-crystal X-ray diffraction to unambiguously confirm bond lengths, angles, and torsion angles .
Q. What strategies are employed to study solubility and thermodynamic stability in different solvents?
- Methodology : Solubility is measured via gravimetric or UV-spectrophotometric methods in solvents like water, n-octanol, and n-hexane. Thermodynamic parameters (e.g., Gibbs free energy of solvation) are derived from temperature-dependent solubility data using the van’t Hoff equation. Sublimation enthalpy and entropy are calculated via transpiration methods, with crystal density data from X-ray diffraction used to validate packing efficiency .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure refinement using SHELX programs?
- Methodology : Discrepancies in residual electron density or R-factors are mitigated by: (i) Testing multiple refinement models (e.g., disorder modeling for flexible groups). (ii) Validating hydrogen-bonding networks with Mercury software. (iii) Cross-checking against PLATON alerts for missed symmetry or twinning. For example, SHELXL-2018’s TWIN/BASF commands can refine twinned data, while the RIGU restraint improves sulfonamide group geometry .
Q. What computational approaches predict tautomeric equilibria and their impact on biological activity?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy differences between enol-imine and keto-amine tautomers. Solvent effects are modeled using the polarizable continuum model (PCM). Thermodynamic parameters (ΔG, ΔH) for tautomerization are derived from Gibbs free energy calculations. Biological relevance is assessed by docking tautomers into target proteins (e.g., tyrosinase) using AutoDock Vina to compare binding affinities .
Q. How are QSAR models developed to optimize sulfonamide derivatives for enzyme inhibition?
- Methodology : (i) Descriptor selection : Molecular weight, logP, polar surface area, and electronegativity of substituents (e.g., Br, OMe). (ii) Data collection : IC values from enzymatic assays (e.g., tyrosinase inhibition). (iii) Modeling : Multiple linear regression (MLR) or partial least squares (PLS) correlate descriptors with activity. For example, a QSAR study on sulfonamide tyrosinase inhibitors identified electron-withdrawing groups (Br) at the ortho position as critical for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
